9S,10R-methylene-octadecanoic acid
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Overview
Description
9S,10R-methylene-octadecanoic acid: is a cyclopropane fatty acid, also known as dihydrosterculic acid. This compound is characterized by the presence of a cyclopropane ring within its long hydrocarbon chain. It has been identified in various biological sources, including bacteria and the digestive glands of certain mollusks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9S,10R-methylene-octadecanoic acid typically involves the cyclopropanation of unsaturated fatty acids. One common method is the reaction of oleic acid with a carbene precursor, such as diazomethane, under controlled conditions to form the cyclopropane ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as bacterial cultures or mollusk tissues, followed by purification processes. Alternatively, large-scale synthesis can be achieved through chemical methods, optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
9S,10R-methylene-octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring to a more saturated structure.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
9S,10R-methylene-octadecanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study cyclopropane ring chemistry and its reactivity.
Biology: Investigated for its role in bacterial cell membranes and its effects on membrane fluidity and function.
Medicine: Studied for its potential effects on lipid metabolism and its role in modulating cellular functions.
Industry: Utilized in the production of high-purity lipid standards and in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9S,10R-methylene-octadecanoic acid involves its incorporation into cell membranes, where it can influence membrane properties and signaling pathways. It has been shown to activate protein kinase C in a calcium-dependent manner, which can affect various cellular processes, including acid secretion in gastric cells .
Comparison with Similar Compounds
Similar Compounds
- cis-9,10-methylene-octadecanoic acid
- Dihydrosterculic acid
- Cyclopropaneoctanoic acid, 2-octyl-
Uniqueness
9S,10R-methylene-octadecanoic acid is unique due to its specific stereochemistry and the presence of a cyclopropane ring, which imparts distinct chemical and biological properties compared to other fatty acids. Its ability to modulate membrane properties and activate specific signaling pathways sets it apart from similar compounds .
Properties
IUPAC Name |
8-[(1S,2R)-2-octylcyclopropyl]octanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXZQLDUVAKMBQ-MSOLQXFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.